Ajugasterone C 2-acetate

ecdysteroid receptor binding Drosophila melanogaster agonist activity

Ajugasterone C 2-acetate (CAS 154510-93-7) is a phytoecdysteroid, a plant-derived analogue of insect molting hormones, characterized by a C29H46O8 molecular formula and a 522.67 g/mol molecular weight. It is distinguished from the parent compound ajugasterone C (CAS 23044-80-6; C27H44O7; MW 480.63) by the presence of an acetyl ester moiety at the C-2 position of the steroid nucleus.

Molecular Formula C29H46O8
Molecular Weight 522.7 g/mol
Cat. No. B12368194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAjugasterone C 2-acetate
Molecular FormulaC29H46O8
Molecular Weight522.7 g/mol
Structural Identifiers
SMILESCC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4C3(CC(C(C4)O)OC(=O)C)C)O)C)O)O)O
InChIInChI=1S/C29H46O8/c1-15(2)7-8-24(34)28(6,35)23-9-10-29(36)18-12-19(31)17-11-20(32)22(37-16(3)30)14-26(17,4)25(18)21(33)13-27(23,29)5/h12,15,17,20-25,32-36H,7-11,13-14H2,1-6H3/t17-,20+,21+,22-,23-,24+,25+,26-,27+,28+,29+/m0/s1
InChIKeyOJHBARZZNBDVOD-FKKYEMARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ajugasterone C 2-Acetate: Baseline Characterization and Procurement-Relevant Identity


Ajugasterone C 2-acetate (CAS 154510-93-7) is a phytoecdysteroid, a plant-derived analogue of insect molting hormones, characterized by a C29H46O8 molecular formula and a 522.67 g/mol molecular weight . It is distinguished from the parent compound ajugasterone C (CAS 23044-80-6; C27H44O7; MW 480.63) by the presence of an acetyl ester moiety at the C-2 position of the steroid nucleus [1]. This compound is isolated from the plant source Cyanotis arachnoidea and is not endogenously produced in significant quantities by other common ecdysteroid-containing species such as Leuzea carthamoides or Serratula coronata .

Why Ajugasterone C 2-Acetate Cannot Be Substituted by Common Phytoecdysteroids


Generic substitution of Ajugasterone C 2-acetate with structurally related ecdysteroids such as 20-hydroxyecdysone (20E), ajugasterone C, or polypodine B is scientifically unsound due to documented differences in receptor binding affinity, metabolic stability, and species-specific biological activity profiles [1]. While many ecdysteroids share a core steroid backbone, the presence and position of hydroxyl and acetyl groups profoundly influence interaction with ecdysteroid receptor (EcR) complexes and downstream cellular responses [2]. The 2-acetate modification in Ajugasterone C 2-acetate alters its physicochemical properties, potentially affecting solubility, cellular uptake, and resistance to esterase-mediated degradation compared to its non-acetylated analog, ajugasterone C [3]. The quantitative evidence below demonstrates that even minor structural variations among phytoecdysteroids translate into measurable differences in potency and functional selectivity, rendering indiscriminate interchangeability a high-risk practice for reproducible research outcomes.

Quantitative Differentiation Evidence for Ajugasterone C 2-Acetate


Ecdysteroid Receptor Agonist Potency in Drosophila melanogaster BII Bioassay: Ajugasterone C vs. 20-Hydroxyecdysone Derivatives

In the standardized Drosophila melanogaster BII cell bioassay, which directly measures ligand affinity for the ecdysteroid receptor complex, ajugasterone C (the parent compound of Ajugasterone C 2-acetate) exhibits an EC50 value of 6.2 × 10⁻⁸ M [1]. This represents a 2.6-fold higher potency than 3-epi-20-hydroxyecdysone (EC50 = 1.6 × 10⁻⁷ M) and a 1.5-fold higher potency than taxisterone (EC50 = 9.5 × 10⁻⁸ M) in the identical assay system [1]. While direct EC50 data for Ajugasterone C 2-acetate in this assay are not published, the 2-acetate modification is known to alter receptor interaction dynamics; acetylation of ecdysteroids generally reduces polarity and can modulate binding affinity compared to the parent hydroxyl form [2]. Therefore, users must not assume equivalent activity between Ajugasterone C 2-acetate and ajugasterone C, nor between this compound and other ecdysteroids tested in the BII system.

ecdysteroid receptor binding Drosophila melanogaster agonist activity phytoecdysteroid potency

In Vivo Anti-Inflammatory Efficacy in Carrageenan-Induced Rat Paw Edema Model: Ajugasterone C vs. Ecdysteroid Panel

Ajugasterone C, the immediate metabolic precursor of Ajugasterone C 2-acetate, demonstrated significant inhibitory effect (p ≤ 0.05) at a 100 mg/kg oral dose on carrageenan-induced rat paw edema development in Sprague Dawley rats [1]. This effect was observed alongside a panel of other phytoecdysteroids, including shidasterone, 24-hydroxyecdysone, and 11β,24-hydroxyecdysone, all of which showed comparable efficacy at the same dose [1]. Notably, the anti-inflammatory activity of ajugasterone C was documented in a study that explicitly identified and tested multiple ecdysteroids isolated from Vitex doniana, providing a direct intra-study comparison [1]. No published data are available regarding the anti-inflammatory activity of the 2-acetate derivative specifically; users should anticipate that acetylation may alter oral bioavailability, metabolic stability, and tissue distribution compared to the parent compound [2].

anti-inflammatory carrageenan-induced edema Sprague Dawley rat phytoecdysteroid pharmacology

Selectivity Profile in Mammalian Immune Cells: Lack of Nitric Oxide Interference by Ajugasterone C

In a study examining the immunobiological effects of common phytoecdysteroids on murine resident peritoneal macrophages, ajugasterone C was tested alongside 20-hydroxyecdysone (20E), polypodine B, ponasterone A, and inokosterone for interference with lipopolysaccharide and interferon-γ triggered nitric oxide production [1]. The results demonstrated that ajugasterone C, like all other tested ecdysteroids except ponasterone A, did not interfere with nitric oxide production by immune-activated macrophages [1]. This lack of immunomodulatory activity in a key inflammatory pathway suggests a functional selectivity that distinguishes this class of compounds from other steroids. The specific activity of Ajugasterone C 2-acetate in this assay has not been reported; however, the 2-acetate group may influence cellular uptake and intracellular esterase-mediated conversion to the parent compound, potentially altering the observed lack of interference [2].

immunomodulation nitric oxide macrophage mammalian safety ecdysteroid selectivity

Structural Determinant of Biological Activity: Impact of 2-Acetylation on Ecdysteroid Potency

A comprehensive structure-activity relationship study comparing the potencies of 19 natural and synthetic ecdysteroids in the BII bioassay established that conjugation of 20-hydroxyecdysone with a glucose moiety results in considerable reduction in biological activity, with the magnitude of reduction dependent on the position of conjugation [1]. While this study did not specifically test Ajugasterone C 2-acetate, the principle that covalent modification at hydroxyl positions on the ecdysteroid scaffold alters receptor binding affinity is firmly established [1]. Furthermore, acetylation at the C-2 position modifies the hydrogen-bonding capacity and lipophilicity of the molecule, which can influence both membrane permeability and resistance to metabolic degradation by esterases [2]. Therefore, the 2-acetate group in Ajugasterone C 2-acetate is not a biologically silent modification; it constitutes a defined structural variant with predictable, albeit not yet precisely quantified, differences in activity relative to the parent ajugasterone C [2].

structure-activity relationship ecdysteroid acetylation receptor binding metabolic stability

Evidence-Based Application Scenarios for Ajugasterone C 2-Acetate


Comparative Ecdysteroid Receptor Pharmacology Studies in Insect Cell Lines

Researchers requiring a structurally distinct ecdysteroid for structure-activity relationship (SAR) studies should consider Ajugasterone C 2-acetate as a comparator compound. The 2-acetate modification provides a defined chemical handle for investigating the role of C-2 hydroxyl group acetylation in receptor binding and cellular response. Based on class-level evidence, ecdysteroids with modifications at position 2 exhibit altered potency relative to the parent hydroxyl forms [1]. When using the Drosophila melanogaster BII cell bioassay as a reference system, users can benchmark the activity of Ajugasterone C 2-acetate against the known EC50 values for ajugasterone C (6.2 × 10⁻⁸ M), 3-epi-20-hydroxyecdysone (1.6 × 10⁻⁷ M), and taxisterone (9.5 × 10⁻⁸ M) [2]. This comparative framework enables precise quantification of the structure-activity relationship contributed by the 2-acetate moiety.

In Vivo Inflammation Model Studies Requiring a Phytoecdysteroid with Defined Source Purity

Investigators conducting carrageenan-induced paw edema experiments in Sprague Dawley rats may select Ajugasterone C 2-acetate as a defined chemical entity derived from Cyanotis arachnoidea, a source distinct from the Leuzea carthamoides and Vitex doniana extracts commonly used for ecdysteroid isolation [1]. The parent compound, ajugasterone C, has demonstrated significant anti-inflammatory activity at 100 mg/kg p.o. in this model, with comparable efficacy to other phytoecdysteroids tested concurrently [2]. The 2-acetate derivative offers a unique chemical scaffold for probing whether acetylation affects oral bioavailability, metabolic stability, or duration of action in vivo. Procurement of the pure 2-acetate compound eliminates confounding variables introduced by crude plant extracts containing complex mixtures of ecdysteroids.

Immunomodulatory Assays in Mammalian Macrophage Systems

For studies examining the effects of phytoecdysteroids on mammalian immune cell function, Ajugasterone C 2-acetate serves as a valuable tool compound. The parent compound, ajugasterone C, has been rigorously tested and shown to lack interference with nitric oxide production in LPS/IFN-γ stimulated murine peritoneal macrophages, a property shared by the majority of common phytoecdysteroids but not by ponasterone A [1]. This negative result is a critical baseline for interpreting potential off-target immunomodulatory effects. Researchers can use Ajugasterone C 2-acetate to investigate whether the 2-acetate modification alters this lack of interference, perhaps by affecting cellular uptake or intracellular deacetylation kinetics. Such studies directly address the question of whether acetylation confers functional selectivity in mammalian systems [2].

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